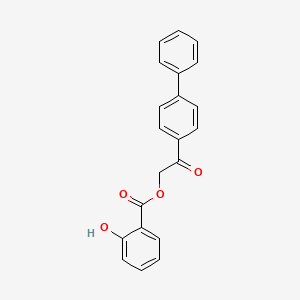
N,N-dipropyl-9H-fluoren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dipropyl-9H-fluoren-2-amine: is an organic compound with the molecular formula C19H23N . It is a derivative of fluorene , a polycyclic aromatic hydrocarbon, and contains an amine group substituted with two propyl groups. This compound is known for its applications in various fields, including organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dipropyl-9H-fluoren-2-amine typically involves the alkylation of 9H-fluoren-2-amine with propyl halides. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
9H-fluoren-2-amine+2propyl halide→this compound+2halide ion
Industrial Production Methods: Industrial production of This compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-dipropyl-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the amine group to an alkylamine.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkylamines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry: N,N-dipropyl-9H-fluoren-2-amine is used as a building block in the synthesis of various organic compounds. It is employed in the development of fluorescent materials and organic light-emitting diodes (OLEDs).
Biology and Medicine: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It may also be explored for its pharmacological properties.
Industry: In the industrial sector, This compound is used in the production of advanced materials, such as polymers and coatings. Its unique structural properties make it suitable for applications in electronic devices and sensors.
Mechanism of Action
The mechanism of action of N,N-dipropyl-9H-fluoren-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with receptors or enzymes. The compound’s aromatic structure allows it to participate in π-π interactions, enhancing its binding affinity. The pathways involved may include signal transduction and modulation of enzyme activity.
Comparison with Similar Compounds
- 9H-fluoren-2-amine
- N,N-dimethyl-9H-fluoren-2-amine
- N,N-diphenyl-9H-fluoren-2-amine
Comparison: N,N-dipropyl-9H-fluoren-2-amine is unique due to its propyl substitutions, which influence its chemical reactivity and physical properties. Compared to N,N-dimethyl-9H-fluoren-2-amine , it has a higher molecular weight and different steric effects. The propyl groups also affect its solubility and interaction with other molecules, making it distinct from its dimethyl and diphenyl counterparts.
Properties
CAS No. |
94913-38-9 |
|---|---|
Molecular Formula |
C19H23N |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
N,N-dipropyl-9H-fluoren-2-amine |
InChI |
InChI=1S/C19H23N/c1-3-11-20(12-4-2)17-9-10-19-16(14-17)13-15-7-5-6-8-18(15)19/h5-10,14H,3-4,11-13H2,1-2H3 |
InChI Key |
MEVTZSLLIPCOFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B11953538.png)
![Ethyl 4-{[(2,5-difluorophenyl)carbamoyl]amino}benzoate](/img/structure/B11953542.png)

![N-[(E)-(3-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(3-nitrophenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11953552.png)


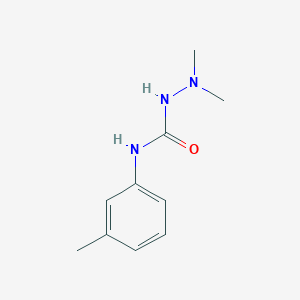
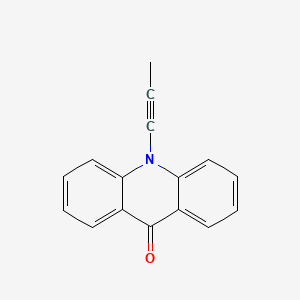
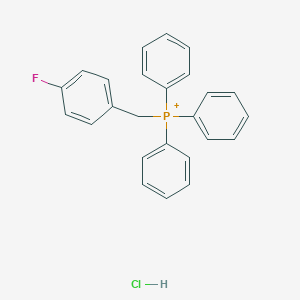
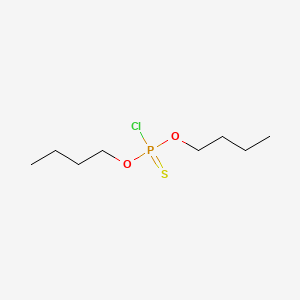
![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11953597.png)
